molecular formula C22H20BrN3O3S B2965639 N-(2-bromo-4-methylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 899961-55-8

N-(2-bromo-4-methylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2965639
CAS No.: 899961-55-8
M. Wt: 486.38
InChI Key: STMFEQQLIALOAZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a tricyclic core with fused oxa- and diaza-heterocycles, a propyl substituent, and a brominated aromatic system. Its synthesis likely involves multi-step reactions, including sulfanyl group incorporation and bromination, as inferred from analogous synthetic pathways for bioactive acetamides .

The compound’s structural complexity aligns with strategies in pharmaceutical research to enhance target specificity and metabolic stability. However, its large molecular weight and polycyclic architecture may pose challenges in solubility and bioavailability, common issues for similar tricyclic derivatives .

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN3O3S/c1-3-10-26-21(28)20-19(14-6-4-5-7-17(14)29-20)25-22(26)30-12-18(27)24-16-9-8-13(2)11-15(16)23/h4-9,11H,3,10,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMFEQQLIALOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=C(C=C4)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromo-4-methylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex chemical compound with potential biological activities that warrant detailed investigation. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features several notable structural components:

  • Bromo and methyl substituents on the phenyl ring.
  • A sulfanyl group linked to an acetamide moiety.
  • A tricyclic structure that includes an oxa and diazatricyclo framework.

Antibacterial Activity

Recent studies have shown that derivatives of similar compounds exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated activity exceeding that of standard antibiotics like ampicillin by 10–50 fold against strains such as Enterobacter cloacae and Escherichia coli .

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
E. cloacae0.004–0.03 mg/mL0.008–0.06 mg/mL
E. coliHigher MIC valuesVariable MBC values
Staphylococcus aureus0.015 mg/mL0.30 mg/mL

The compound's effectiveness appears to correlate with its structural features, particularly the presence of the tricyclic system which enhances binding affinity to bacterial targets.

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity. Compounds with similar structures have shown good to excellent antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains .

Fungal StrainMinimum Inhibitory Concentration (MIC)
Trichoderma viride0.004 mg/mL
Aspergillus fumigatusHigher MIC values

The biological activity of this compound is thought to involve interaction with specific molecular targets within microbial cells:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt peptidoglycan synthesis in bacterial cell walls.
  • Membrane Disruption : The hydrophobic nature of the tricyclic structure may facilitate membrane penetration.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival.

Case Studies

A study published in the journal Antibiotics highlighted a derivative of this compound that exhibited potent antibacterial effects against resistant strains of bacteria . The study utilized both in vitro assays and computational docking studies to elucidate the binding interactions between the compound and bacterial enzymes.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s bromine and propyl groups distinguish it from impurities C and D, which prioritize nitro and carbonyl functionalities. These differences likely alter electronic properties and metabolic pathways .

Computational and Experimental Comparison Strategies

Graph-Based Structural Analysis

Graph-theoretical methods, which treat atoms as nodes and bonds as edges, are critical for comparing such complex molecules. The tricyclic core of the target compound necessitates advanced algorithms to resolve isomorphism challenges, as traditional bit-vector methods (e.g., SMILES-based fingerprints) may overlook stereochemical and topological nuances .

Lumping Strategy for Property Prediction

The lumping approach groups compounds with similar substructures (e.g., acetamide backbones, halogenated aromatics) to predict physicochemical behavior. For example, the bromophenyl group in the target compound could be lumped with other halogenated aromatics, suggesting shared reactivity in electrophilic substitution or photodegradation .

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